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Compound of Interest

Compound Name: (-)-Sotalol

Cat. No.: B1681962

This technical guide provides a comprehensive overview of the chemical structure,
physicochemical properties, pharmacology, and relevant experimental methodologies for (-)-
Sotalol. The information is intended for researchers, scientists, and professionals in the field of
drug development.

Chemical Identity and Structure

(-)-Sotalol is the levorotatory enantiomer of Sotalol, a pharmaceutical agent with a dual
mechanism of action. Chemically, it is a methanesulfonanilide derivative. The pharmacological
activity of racemic Sotalol is largely attributed to this specific enantiomer, particularly its (3-
adrenergic blocking effects.

The absolute configuration of the chiral center in (-)-Sotalol is (R).[1] This is an exception to
the general rule for many (-blockers where the S-enantiomer is the more potent 3-adrenergic
antagonist.[1] The phenylethanolamine structure of Sotalol alters the priority of the substituents
around the chiral carbon, leading to the (R) configuration for the active enantiomer.[1]

Table 1: Chemical Identifiers for (-)-Sotalol
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Identifier Value
N-[4-[(1R)-1-hydroxy-2-(propan-2-
IUPAC Name H-AR)-1-hy y-2-(prop
ylamino)ethyl]phenylmethanesulfonamide[2]
CAS Number 30236-31-8[2]

Molecular Formula

C12H20N203S[2]

INChl=1S/C12H20N203S/c1-9(2)13-8-

InChl 12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-
7,9,12-15H,8H2,1-3H3/t12-/m0/s1[2]
InChiKey ZBMZVLHSJCTVON-GFCCVEGCSA-N[3]

Canonical SMILES

CC(C)NC--INVALID-LINK--O

Physicochemical Properties

Sotalol is typically used as its hydrochloride salt to improve its solubility and stability.[4] It is a

water-soluble, hydrophilic compound with low lipophilicity, which results in minimal penetration

of the blood-brain barrier.[1][5]

Table 2: Physicochemical Properties of Sotalol Hydrochloride (Racemic)

Property Value Source(s)
) 272.36 g/mol (base), 308.82

Molecular Weight [61[71[8]

g/mol (HCI salt)
_ _ 206.5-207 °C (with

Melting Point N [7119]
decomposition)
pKai = 8.2 (sulfonamide), pKaz

pKa : [71[10]
= 9.8 (secondary amine)

- Freely soluble in water, slightly
Solubility [7]

soluble in chloroform.

Partition Coefficient (log P)

Experimental log P: 1.1;

1
Predicted log P: -0.42 to 0.85 s
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Pharmacology and Mechanism of Action

(-)-Sotalol exhibits a unique dual-action antiarrhythmic profile, combining the properties of both
Class Il and Class Il agents according to the Vaughan-Williams classification.

Pharmacodynamics

The enantiomers of Sotalol possess distinct pharmacological activities. The (R)-(-)-enantiomer
is responsible for virtually all the B-adrenergic blocking activity (Class Il action) and also
possesses potassium channel blocking activity (Class Il action).[1][11][12] The (S)-(+)-
enantiomer, conversely, lacks significant 3-blocking activity but contributes to the Class lll
effect.[1]

o Class Il Activity (B-Adrenergic Blockade): As a non-selective [3-blocker, (-)-Sotalol
competitively antagonizes [31- and [z-adrenergic receptors.[1] This action prevents
catecholamines from binding to these receptors, leading to a decrease in heart rate
(negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed
atrioventricular (AV) nodal conduction.

o Class Il Activity (Potassium Channel Blockade): Sotalol blocks the delayed rectifier
potassium current (I_Kr), which is crucial for the repolarization phase of the cardiac action
potential. This inhibition prolongs the action potential duration (APD) and the effective
refractory period (ERP) in atrial and ventricular myocardial tissues.[5]

Signaling Pathway

The dual mechanism of (-)-Sotalol involves two primary signaling pathways in cardiac
myocytes. The B-adrenergic blockade pathway involves the G-protein coupled 1-adrenergic
receptor, while the Class Ill action directly targets the hERG potassium channels responsible
for the |_Kr current.
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Caption: Signaling pathway of (-)-Sotalol.
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Pharmacokinetics

Sotalol is well-absorbed orally and is not metabolized, with the majority of the drug excreted

unchanged in the urine.

Table 3: Pharmacokinetic Properties of Sotalol

Parameter Value Source(s)
Bioavailability 90-100% [1]

Protein Binding Not significantly bound (0%)

Metabolism Not metabolized [1]

Primarily renal (80-90%

excreted unchanged in urine)

Route of Elimination

10-20 hours (in healthy

patients)

Elimination Half-life

Volume of Distribution 1.2-2.4 L/kg

Experimental Protocols
Synthesis of (-)-Sotalol (d-Sotalol)

The enantioselective synthesis of (-)-Sotalol, also referred to as d-Sotalol in some literature, is
critical to obtaining the desired pharmacological activity. One reported approach involves the
Sharpless asymmetric dihydroxylation as a key step. The following is a representative workflow
based on published synthetic strategies.[5][6]
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Caption: Asymmetric synthesis workflow for (-)-Sotalol.
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Methodology Outline:

o Asymmetric Dihydroxylation: A suitable styrene precursor undergoes asymmetric
dihydroxylation using a chiral ligand (e.g., DHQ-PHAL) to produce a chiral diol intermediate
with the desired stereochemistry.[5]

» Cyclic Intermediate Formation: The chiral diol is converted into a cyclic intermediate, such as
a cyclic sulfate, using reagents like thionyl chloride followed by oxidation (e.g., RuCls/NalOa).

[5]

» Nucleophilic Ring Opening: The cyclic intermediate undergoes regioselective ring-opening
via an S_N2 reaction with isopropylamine. This step introduces the isopropylamino side
chain at the less hindered carbon, yielding a chiral 3-hydroxypropylamine.[5]

e Functional Group Transformation: The precursor molecule is further modified. For example, if
starting from a nitrostyrene, the nitro group is reduced to an amine using catalytic
hydrogenation (H2/Pd-C).[5]

» Final Mesylation: The resulting amino compound is treated with methanesulfonyl chloride to
install the methanesulfonamide group, yielding the final (-)-Sotalol product.[5] The product
can then be purified by column chromatography.

Quantitative Analysis by High-Performance Liquid
Chromatography (HPLC)

A stability-indicating, quantitative reversed-phase HPLC method is essential for determining the
concentration of Sotalol in pharmaceutical preparations and biological matrices. The following
protocol is based on published methods.

Table 4: HPLC Method for Sotalol Analysis
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Parameter Condition

Agilent 1100/1260 series or equivalent with

HPLC System i
UV/Vis detector

C18 reverse-phase column (e.g., Waters

Column )
XBridge C18, 3.5um, 4.6x150 mm)
Isocratic: Acetonitrile and 0.5mM octanesulfonic

) acid (25:75, v/v), pH adjusted to 3.2Gradient:

Mobile Phase i )
Aqueous 5 mM ammonium acetate with 0.02%
formic acid (A) and acetonitrile (B)

Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 10-20 pL

Detection UV absorbance at 228 nm or 235 nm

o Calculation of concentration based on a
Quantification

standard calibration curve (e.g., 1-100 pug/mL)

Sample Preparation (for oral solution):

Samples are prepared by accurately dissolving the Sotalol HCI formulation in a suitable
solvent, such as water for injection (WFI).

» For stability studies, solutions are stored under controlled conditions (e.g., 5+3°C and
25+2°C) and protected from light.

» At specified time points, an aliquot of the sample is taken, diluted if necessary, and analyzed
in triplicate by the HPLC method.

 Stability is often defined as the retention of at least 95% of the initial drug concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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